
PPG-26-buteth-26
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Overview
Description
PPG-26-Buteth-26 (INCI: this compound) is a butanol-initiated polypropylene glycol (PPG) copolymer, widely used in cosmetics as a hair conditioning agent, skin protectant, and emulsifier/solubilizer . Its CAS numbers are 9038-95-3 and 9065-63-8, and it is listed in the International Cosmetic Ingredient Dictionary with global regulatory acceptance (e.g., China, Japan, South Korea) . Structurally, it is a linear copolymer of propylene oxide (PO) and ethylene oxide (EO) units, where the numerical values (26 and 26) denote the average polymer chain lengths. Its molecular weight exceeds 1,000 Da, reducing dermal absorption and associated toxicity risks .
Scientific Research Applications
Hair Care Products
PPG-26-buteth-26 functions as a hair conditioner , improving hair body and suppleness. Its ability to enhance the texture of hair makes it a common ingredient in shampoos, conditioners, and styling products. The compound contributes to a smoother feel and increased manageability, which is particularly beneficial for chemically treated or damaged hair .
Skin Care Products
In skin care formulations, this compound serves as an emulsifier that helps blend water and oil-based ingredients. This property is crucial for creating stable creams and lotions that maintain their consistency over time. Additionally, it acts as a surfactant, aiding in cleansing formulations by reducing surface tension, which allows for better spreadability on the skin .
Makeup Products
The compound is also used in makeup formulations such as foundations and primers. Its ability to improve the texture and application of products makes it valuable for achieving a smooth finish. This compound can be found in products like eyeliners and eye shadows, where it helps maintain product stability and enhances wearability .
Safety Evaluations
The Cosmetic Ingredient Review (CIR) Expert Panel has extensively evaluated this compound for safety in cosmetic use. The panel concluded that this ingredient is safe when formulated to avoid irritation. Clinical studies showed no significant skin irritation or sensitization associated with its use, supporting its inclusion in various cosmetic products .
Toxicological Data
Toxicological studies indicate that this compound exhibits low acute toxicity levels. For instance, in acute oral toxicity studies conducted on rats, the LD50 (lethal dose for 50% of the population) was greater than 5 g/kg, indicating a relatively low risk upon ingestion . Furthermore, inhalation studies have shown no significant adverse effects at relevant exposure levels.
Long-term Studies
Long-term studies have not indicated any carcinogenic potential for this compound. In chronic feeding studies involving rats, no significant differences were observed in the incidence of tumors or other lesions compared to control groups . These findings reinforce the safety profile of this compound for use in cosmetics.
Comparative Analysis with Other PPG Compounds
Compound Name | Primary Use | Safety Assessment Summary | LD50 (g/kg) |
---|---|---|---|
PPG-9-buteth-12 | Hair conditioner | Safe as used; no significant irritation | >5 |
PPG-12-buteth-16 | Skin conditioner | Safe; no significant irritation | >5 |
This compound | Hair & skin formulations | Safe; no significant irritation | >5 |
PPG-28-buteth-35 | Emulsifier | Safe; no significant irritation | >5 |
Q & A
Basic Research Questions
Q. How can researchers determine the structural and physicochemical properties of PPG-26-buteth-26 for experimental reproducibility?
- Methodological Answer : Use techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and gel permeation chromatography (GPC) to confirm molecular weight, polymer branching, and purity. Cross-reference data with safety assessments from authoritative sources (e.g., Cosmetic Ingredient Review reports) to validate structural consistency .
Q. What are the established methods for synthesizing this compound, and how do reaction conditions influence polymer characteristics?
- Methodological Answer : Employ controlled anionic polymerization of propylene oxide and butylene oxide monomers. Monitor variables like catalyst type (e.g., potassium hydroxide), temperature, and monomer feed ratios to adjust molecular weight distribution and ethoxylation patterns. Document deviations using protocols from polymer chemistry literature .
Q. How should researchers design in vitro assays to assess the biocompatibility of this compound in dermal applications?
- Methodological Answer : Use reconstructed human epidermis (RhE) models or 3T3 fibroblast cultures. Follow OECD Test Guidelines 439 (Skin Irritation) and 442D (Sensitization). Include positive/negative controls and quantify cytotoxicity via MTT assays. Note limitations in extrapolating results to in vivo systems due to molecular weight-dependent absorption differences .
Advanced Research Questions
Q. How can conflicting data on dermal absorption of this compound and its lower molecular weight analogs be resolved?
- Methodological Answer : Conduct comparative pharmacokinetic studies using Franz diffusion cells with human skin explants. Segment data by molecular weight (e.g., PPG-9-buteth-12 vs. This compound) and analyze absorption rates via HPLC. Address contradictions by contextualizing results within the CIR Expert Panel’s findings on impurity thresholds and absorption variability .
Q. What statistical approaches are optimal for analyzing dose-dependent toxicity in this compound studies?
- Methodological Answer : Apply non-linear regression models (e.g., probit analysis) to acute oral toxicity data (e.g., LD50 in rodents). Use Kaplan-Meier survival curves for longitudinal studies, as seen in rat models with 5000 mg/kg doses. Validate findings with bootstrap resampling to account for small sample sizes, as highlighted in toxicology reports .
Q. How can researchers systematically evaluate the safety of this compound for novel applications beyond cosmetics?
- Methodological Answer : Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define research scope. For example:
- P : Human dermal tissue; I : Topical application of this compound; C : Baseline irritation thresholds; O : Incidence of sensitization; T : 48-hour exposure.
Cross-reference gaps identified in CIR reports, such as the need for low molecular weight analog data .
Q. What experimental designs mitigate biases in studies investigating this compound’s role in formulation stability?
- Methodological Answer : Implement double-blinded, randomized controlled trials (RCTs) for emulsification studies. Use dynamic light scattering (DLS) to measure particle size distribution and accelerated stability testing (40°C/75% RH for 3 months). Pre-register protocols on platforms like Open Science Framework to enhance transparency .
Q. How should conflicting findings between in silico predictions and empirical data on this compound’s environmental persistence be addressed?
- Methodological Answer : Perform sensitivity analyses in quantitative structure-activity relationship (QSAR) models to identify discrepancies. Validate predictions with OECD 301B biodegradation tests. Publish negative results to refine computational algorithms, aligning with FAIR data principles .
Q. Data Management and Reproducibility
Q. What guidelines ensure rigorous documentation of this compound experimental protocols?
- Methodological Answer : Follow the MRC’s appendix framework:
- Introduction : Hypothesis and background.
- Experimental Design : Variables, controls, and replication strategy.
- Data Analysis : Software (e.g., R, Prism) and statistical thresholds (p < 0.05).
- References : Cite primary literature on polymer toxicology .
Q. How can researchers leverage systematic reviews to identify gaps in this compound literature?
Comparison with Similar Compounds
Key Properties:
- Functions : Stabilizes formulations, enhances solubility of oils in water-based products, and reduces surface tension .
- Risk Mitigation: Potential impurities (e.g., dioxane, diethylene glycol) are minimized through purification processes .
Comparison with Similar PPG Buteths
The PPG Buteth family includes compounds like PPG-9-Buteth-12 , PPG-12-Buteth-16 , PPG-28-Buteth-35 , and others (Table 1). Differences in polymer chain lengths (PO/EO ratios) and molecular weights influence their functional and safety profiles.
Table 1: Structural and Functional Comparison
Key Findings :
- Lower molecular weight compounds (e.g., PPG-9-Buteth-12) lack sufficient safety data. The CIR Expert Panel highlights concerns about dermal absorption due to smaller molecular size, which may increase systemic exposure risks .
- PPG-28-Buteth-35 shares a similar safety profile with this compound due to comparable molecular weights (>1,000 Da) .
Functional Performance
- Solubilizing Efficiency : this compound is frequently combined with PEG-40 hydrogenated castor oil to enhance oil solubility in serums and tonics .
- Emulsion Stability : Higher molecular weight PPG Buteths (e.g., PPG-26, PPG-28) provide better stability in leave-on formulations (e.g., hair tints, moisturizers) compared to lower-weight variants .
- Irritation Potential: While this compound is classified as a mild irritant in undiluted form, its use in diluted cosmetic formulations (e.g., 3% in serums) shows negligible reactivity .
Regulatory and Industry Adoption
- This compound : Dominates the market with 1,091 reported uses in 2016, a significant increase from 13 uses in 1997 .
- Lower Molecular Weight PPG Buteths : Restricted due to insufficient data. For example, PPG-9-Buteth-12 requires additional studies on dermal absorption and irritation to confirm safety .
Preparation Methods
Raw Materials and Chemical Basis
- n-Butanol : The initiator alcohol providing the butyl group.
- Ethylene oxide (EO) : Provides the polyoxyethylene segments.
- Propylene oxide (PO) : Provides the polyoxypropylene segments.
- Catalysts : Typically alkaline catalysts such as potassium hydroxide are used to facilitate the ring-opening polymerization of EO and PO.
The stoichiometric ratio of EO to PO and the amount of each determine the molecular weight and chain length of the resulting copolymer. Equal weight amounts of EO and PO are used to produce the random copolymer structure characteristic of PPG-26-Buteth-26.
Detailed Preparation Methods
Initiation and Polymerization
The preparation of this compound involves the following key steps:
- Initiation : n-Butanol acts as the initiator, reacting with propylene oxide and ethylene oxide to start the polymer chain.
- Ring-Opening Polymerization : Under controlled temperature and pressure, EO and PO are added sequentially or simultaneously in a closed continuous reactor system. The polymerization proceeds via nucleophilic attack on the epoxide rings.
- Random Copolymer Formation : The copolymer is formed by the random incorporation of EO and PO units along the polymer chain, resulting in a polyoxyalkylene ether with both hydrophilic (EO) and hydrophobic (PO) segments.
Reaction Conditions
- Temperature : Typically ranges from 100°C to 160°C, optimized to balance reaction rate and product quality.
- Pressure : Elevated pressures (up to several atmospheres) are maintained to keep EO and PO in the liquid phase and promote reaction efficiency.
- Catalyst : Alkaline catalysts such as potassium hydroxide are used in catalytic amounts to initiate and propagate polymerization.
- Stoichiometry : Equal weight amounts of EO and PO are used to achieve the desired copolymer composition.
Purification
After polymerization, the crude product contains unreacted monomers, catalyst residues, and by-products such as n-butanol. Purification methods include:
- Distillation : To remove volatile impurities like unreacted EO, PO, and n-butanol.
- Extraction : To separate catalyst residues and other contaminants.
- Filtration : To remove solid impurities or catalyst residues.
These purification steps ensure a high-purity product suitable for cosmetic applications.
Data Table: Typical Reaction Parameters for this compound Preparation
Parameter | Typical Range/Value | Description |
---|---|---|
Initiator | n-Butanol | Starting alcohol for polymerization |
Ethylene Oxide (EO) | Equal weight to PO | Provides hydrophilic polyoxyethylene units |
Propylene Oxide (PO) | Equal weight to EO | Provides hydrophobic polyoxypropylene units |
Catalyst | Potassium hydroxide (KOH) | Alkaline catalyst for polymerization |
Temperature | 100°C – 160°C | Reaction temperature range |
Pressure | 2 – 5 atm | Maintains monomers in liquid phase |
Reaction Time | Several hours | Time to achieve desired molecular weight |
Purification Methods | Distillation, extraction, filtration | To remove impurities and residuals |
Research Findings and Analysis
- The reaction of propylene oxide with n-butanol in the presence of ethylene oxide produces a random linear copolymer with controlled molecular weight and chain length, essential for the performance of this compound in formulations.
- The stoichiometric balance between EO and PO is critical; deviations affect hydrophilicity, solubility, and surfactant properties.
- Catalyst choice and reaction conditions directly influence polymerization efficiency and product purity. Potassium hydroxide is commonly preferred for its effectiveness in ring-opening polymerization.
- Purification is essential to remove residual n-butanol and catalyst, as impurities can affect safety and efficacy, especially in cosmetic applications.
- Safety assessments confirm that this compound prepared under these conditions is safe for use in cosmetics, with low volatility and minimal dermal irritation when purified correctly.
Properties
CAS No. |
9065-63-8 |
---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(1-butoxypropan-2-yloxy)ethanol |
InChI |
InChI=1S/C9H20O3/c1-3-4-6-11-8-9(2)12-7-5-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
AAOFEMJZTYQZRH-UHFFFAOYSA-N |
SMILES |
CCCCOCC(C)OCCO |
Canonical SMILES |
CCCCOCC(C)OCCO |
Origin of Product |
United States |
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